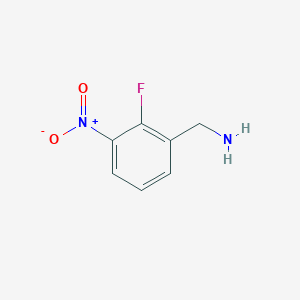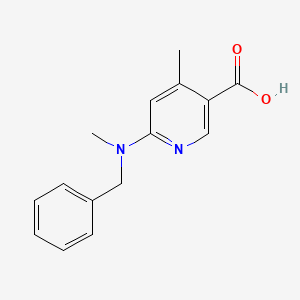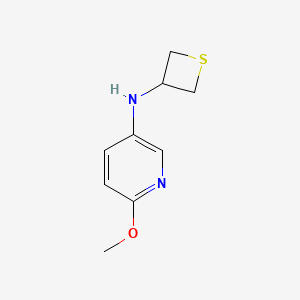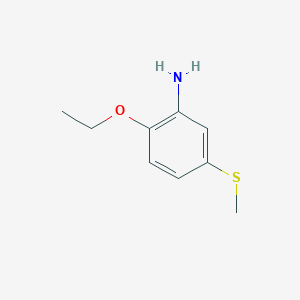
(2-Fluoro-3-nitrophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of methanamine, where the phenyl ring is substituted with a fluoro group at the 2-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-nitrophenyl)methanamine typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene. Subsequent fluorination yields 2-fluoro-3-nitrotoluene, which is then oxidized to produce 2-fluoro-3-nitrobenzoic acid . Finally, the reduction of the nitro group and subsequent amination results in this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Major Products Formed
Reduction: Produces (2-Fluoro-3-aminophenyl)methanamine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Oxidation: Produces nitroso or nitro derivatives.
Scientific Research Applications
(2-Fluoro-3-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and nitro groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4-nitrophenyl)methanamine
- (2-Fluoro-5-nitrophenyl)methanamine
- (2-Fluoro-6-nitrophenyl)methanamine
Uniqueness
(2-Fluoro-3-nitrophenyl)methanamine is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can significantly influence the compound’s chemical properties and reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H7FN2O2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
(2-fluoro-3-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7FN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H,4,9H2 |
InChI Key |
FTAJZDNAYOSQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13004041.png)



![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)


![6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)

![2-Methyl-2,6-diazaspiro[3.4]octan-5-one](/img/structure/B13004086.png)




